2-Propyl vs. Other Alkyl Substituents
The 2-position substituent of 4-methyl-5-phenyl-1,3-oxazole derivatives directly influences key molecular properties. A direct comparison of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (C13H15NO, MW 201.27) with its closest analogs, 2-ethyl-4-methyl-5-phenyloxazole (C12H13NO, MW 187.24) [1] and 2-isopropyl-4-methyl-5-phenyloxazole (C13H15NO, MW 201.27) , reveals quantifiable differences in their physicochemical profiles [2].
| Evidence Dimension | Physicochemical Property Profile |
|---|---|
| Target Compound Data | Molecular Formula: C13H15NO; Molecular Weight: 201.27 g/mol; Predicted LogP: 3.35 |
| Comparator Or Baseline | 2-ethyl-4-methyl-5-phenyloxazole (CAS 76843-12-4): C12H13NO, MW 187.24 g/mol; 2-isopropyl-4-methyl-5-phenyloxazole (CAS 1184721-18-3): C13H15NO, MW 201.27 g/mol, isomeric form |
| Quantified Difference | Propyl derivative has ~7.5% higher molecular weight than ethyl analog; Predicted LogP of 3.35 indicates higher lipophilicity compared to shorter-chain ethyl derivative. |
| Conditions | In silico predictions based on molecular structure and similar oxazole derivatives. |
Why This Matters
The specific 2-propyl substitution pattern is critical for achieving the desired lipophilicity and molecular volume, which can dictate membrane permeability and target binding in drug discovery programs.
- [1] J-GLOBAL. (n.d.). 2-ethyl-4-methyl-5-phenyl-1,3-oxazole. Japan Science and Technology Agency. View Source
- [2] Molaid. (n.d.). 4-methyl-5-phenyl-2-propyl-2,5-dihydro-oxazole (CAS 92040-04-5). View Source
